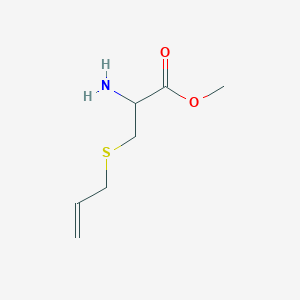

Methyl 2-amino-3-prop-2-enylsulfanylpropanoate

Description

Methyl 2-amino-3-prop-2-enylsulfanylpropanoate is an organic compound that features a unique combination of functional groups, including an amino group, a sulfanyl group, and an ester group

Properties

IUPAC Name |

methyl 2-amino-3-prop-2-enylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-3-4-11-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFQUVNZKOEHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-prop-2-enylsulfanylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a thiol with an allyl halide, followed by the introduction of an amino group and esterification. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation step. The esterification can be achieved using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-prop-2-enylsulfanylpropanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-prop-2-enylsulfanylpropanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-prop-2-enylsulfanylpropanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group can undergo hydrolysis, releasing the active form of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-3-mercaptopropanoate: Similar structure but lacks the prop-2-enyl group.

Methyl 2-amino-3-propylsulfanylpropanoate: Similar structure but with a propyl group instead of a prop-2-enyl group.

Uniqueness

Methyl 2-amino-3-prop-2-enylsulfanylpropanoate is unique due to the presence of the prop-2-enyl group, which can confer additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

Methyl 2-amino-3-prop-2-enylsulfanylpropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a propene side chain, and a sulfanyl group. The molecular formula is , and it has a molecular weight of approximately 175.25 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, particularly through the modulation of cytokine production such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential use as an anticancer agent.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells.

Anti-inflammatory Activity

In a recent experiment, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in TNF-α production, highlighting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Anticancer Properties

Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited selective cytotoxicity against breast and colon cancer cell lines. The compound was found to induce apoptosis through the activation of caspase cascades.

Case Studies

- Study on Antioxidant Effects : In vitro studies using human fibroblast cells showed that treatment with this compound resulted in a significant decrease in oxidative damage markers compared to control groups.

- Anti-inflammatory Study : A controlled experiment assessed the effects of this compound on acute inflammation in mice models. Results indicated that administration led to reduced paw edema and lower levels of pro-inflammatory cytokines.

- Cancer Cell Line Testing : A series of assays were conducted on various cancer cell lines (MCF-7 for breast cancer and HT-29 for colon cancer). The compound demonstrated IC50 values indicating potent cytotoxic effects, which were further validated through flow cytometry analyses.

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | ROS scavenging |

| Anti-inflammatory | Moderate | Inhibition of TNF-α production |

| Cytotoxicity (Cancer Cells) | High | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.